molecular formula C22H35NO7 B4042381 4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4042381
M. Wt: 425.5 g/mol
InChI Key: UTESTIUYIFPASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with a unique structure that combines a morpholine ring with phenoxy and ethoxy groups

Scientific Research Applications

4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the phenoxy and ethoxy intermediates. These intermediates are then reacted with morpholine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
  • 4-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine

Uniqueness

4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is unique due to its specific structural features, such as the butan-2-yl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications to achieve desired outcomes .

Properties

IUPAC Name

4-[2-[2-(4-butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3.C2H2O4/c1-5-16(2)19-6-8-20(9-7-19)23-13-12-22-11-10-21-14-17(3)24-18(4)15-21;3-1(4)2(5)6/h6-9,16-18H,5,10-15H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTESTIUYIFPASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOCCN2CC(OC(C2)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
Reactant of Route 4
4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
4-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.